molecular formula C22H16Cl3N3S B12028315 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole CAS No. 477332-69-7

3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12028315
CAS No.: 477332-69-7
M. Wt: 460.8 g/mol
InChI Key: DVKGBQGVGNJZBW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes chlorinated phenyl groups and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorinated phenyl groups and the sulfanyl linkage. Common reagents used in these reactions include hydrazine derivatives, chlorinated benzyl halides, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated phenyl groups.

    Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles, which can have different physical and chemical properties.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl linkage and chlorinated phenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of multiple chlorinated phenyl groups and a sulfanyl linkage makes it particularly versatile in various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

477332-69-7

Molecular Formula

C22H16Cl3N3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16Cl3N3S/c1-14-2-9-18(10-3-14)28-21(16-5-7-17(23)8-6-16)26-27-22(28)29-13-15-4-11-19(24)20(25)12-15/h2-12H,13H2,1H3

InChI Key

DVKGBQGVGNJZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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